1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate
説明
特性
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-7-20-12(18)10-8-16(9-15(5,6)11(10)17)13(19)21-14(2,3)4/h10H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNNRPKOUZYYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC(C1=O)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the cyclization of a suitable diester precursor under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors capable of handling high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product's purity and yield.
化学反応の分析
Types of Reactions: 1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.
Industry: The compound is utilized in the development of new materials and chemicals with specific properties.
作用機序
1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate is structurally similar to other piperidine derivatives, such as 1-tert-butyl-3-ethyl-4-oxopiperidine-1,3-dicarboxylate and cis-tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate. These compounds share the piperidine ring but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Observations :
Fluorinated analogs (e.g., 1255666-86-4) exhibit higher metabolic stability due to C-F bond strength, whereas dimethyl groups may enhance lipophilicity (logP) .
Ring Size and Reactivity :
- Piperidine derivatives (6-membered rings) generally show greater conformational flexibility than pyrrolidine analogs (5-membered), influencing their utility in drug design .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels routes for 98977-34-5 (Boc-protected piperidine), involving esterification of 4-oxopiperidine intermediates under coupling agents like DCC .
- Fluorinated analogs require specialized reagents (e.g., DAST for fluorination), increasing production costs compared to dimethyl-substituted derivatives .
Commercial Availability :
- Compounds like 98977-34-5 and 146256-98-6 are commercially available at >95% purity, priced between $35–$400/g, suggesting the target compound would occupy a similar niche .
生物活性
1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate (CAS No. 1956365-47-1) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly its antiproliferative effects against cancer cells, along with relevant case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C15H25NO5
- Molecular Weight : 299.363 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : Approximately 376.4 ± 42.0 °C at 760 mmHg
- Purity : ≥95% .
Antiproliferative Effects
Recent studies have demonstrated that derivatives of piperidine compounds, including the target compound, exhibit significant antiproliferative activity against various cancer cell lines. Notably, research indicates that these compounds can interact with the microtubule system, leading to cell cycle arrest and apoptosis.
Case Study: Antiproliferative Activity
In a study assessing the antiproliferative effects of similar compounds, it was found that certain derivatives had IC50 values ranging from 1.1 to 4.7 μM against cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells. The compounds were shown to induce apoptosis in a dose-dependent manner without significantly affecting normal human peripheral blood mononuclear cells (PBMC), suggesting selectivity for cancer cells .
| Compound | Cell Line | IC50 (μM) | Effect on PBMC |
|---|---|---|---|
| 3a | L1210 | 0.75 | No significant effect |
| 3b | CEM | 0.70 | No significant effect |
| - | HeLa | <4.7 | - |
The mechanism by which these compounds exert their biological effects involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase. This interaction is critical for inducing apoptosis in cancer cells while sparing normal cells .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding affinities of these compounds to tubulin. These studies revealed that the structural features of the piperidine ring significantly influence their binding efficacy and subsequent biological activity .
Q & A
Q. What are the key synthetic steps and critical parameters for preparing 1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate?
The synthesis involves a five-step process: (1) deprotonation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at -78°C to -71°C, (2) acid hydrolysis with HCl in 1,4-dioxane, (3) esterification with potassium carbonate in acetonitrile, (4) palladium-catalyzed coupling under inert atmosphere, and (5) final HCl-mediated workup. Critical parameters include strict temperature control (-78°C for LDA activation), inert atmosphere for palladium-catalyzed steps, and precise reagent stoichiometry to minimize side reactions .
Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related piperidine derivatives (R-factor: 0.060) . Complementary methods include H/C NMR for functional group analysis, HPLC for purity assessment, and mass spectrometry (MS) for molecular weight verification. For diastereomer separation, chiral chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended.
Q. How should solvent systems and reaction conditions be optimized to improve yield in multi-step syntheses?
Employ statistical Design of Experiments (DoE) to systematically vary solvents (e.g., THF for low-temperature steps vs. acetonitrile for esterification), catalyst loadings (e.g., 1–5 mol% Pd(OAc)), and reaction durations. For example, extending Step 4 to 5.5 hours at 40–100°C improved coupling efficiency in tert-butyl alcohol .
Q. What safety protocols are critical when handling reagents like lithium diisopropylamide (LDA) or palladium catalysts during synthesis?
LDA requires strict anhydrous conditions and temperatures below -70°C to prevent violent decomposition. Palladium catalysts necessitate inert atmosphere gloveboxes and proper waste disposal for heavy metals. Adherence to lab safety frameworks, including 100% compliance on safety exams for hazardous reagents, is essential .
Q. What purification strategies are recommended post-synthesis, particularly for isolating diastereomers or eliminating byproducts?
Liquid-liquid extraction (e.g., using dichloromethane/water) removes acidic impurities, while column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the target compound. For persistent byproducts, recrystallization from tert-butyl alcohol or acetonitrile enhances purity .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) be integrated into experimental design for this compound?
The ICReDD framework combines quantum chemical calculations (e.g., density functional theory, DFT) with information science to predict reaction pathways. For example, transition-state modeling can identify energy barriers for esterification or palladium-mediated coupling, reducing trial-and-error experimentation .
Q. What methodologies resolve contradictions in reported yields when scaling reactions from milligram to gram scales?
Apply kinetic analysis (e.g., rate constant determination via HPLC monitoring) and mass-transfer modeling to identify bottlenecks. For palladium-catalyzed steps, ensure uniform mixing and temperature distribution using jacketed reactors. Statistical contradiction analysis via ANOVA can isolate variables (e.g., solvent purity, catalyst aging) causing yield discrepancies .
Q. What criteria determine the choice between homogeneous and heterogeneous catalytic systems for reactions involving this compound?
Homogeneous catalysts (e.g., Pd(OAc)) offer higher activity but require post-recovery steps like solvent extraction. Heterogeneous alternatives (e.g., Pd/C) simplify separation via filtration but may reduce reactivity. Membrane technologies (e.g., nanofiltration) can recover homogeneous catalysts, balancing efficiency and cost .
Q. How do reactor design parameters (e.g., batch vs flow, mixing efficiency) influence the outcome of palladium-catalyzed steps?
Batch reactors are suitable for small-scale optimization (e.g., 0.1–5 mmol), while flow reactors enhance heat/mass transfer for exothermic steps like esterification. Computational fluid dynamics (CFD) simulations can optimize impeller design to prevent dead zones during mixing in tert-butyl alcohol .
Q. What experimental approaches assess the compound's stability under varying pH, temperature, or oxidative conditions?
Conduct accelerated stability studies using DoE: expose the compound to pH 3–10 buffers, temperatures (25–80°C), and oxidants (e.g., HO). Monitor degradation via LC-MS and kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. For solid-state stability, use dynamic vapor sorption (DVS) to assess hygroscopicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
